Product packaging for Cyclobutyl(isoindolin-2-yl)methanone(Cat. No.:CAS No. 2034606-60-3)

Cyclobutyl(isoindolin-2-yl)methanone

Cat. No.: B2772490
CAS No.: 2034606-60-3
M. Wt: 201.269
InChI Key: KMXJTILEHRWGNN-UHFFFAOYSA-N
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Description

Cyclobutyl(isoindolin-2-yl)methanone (CAS 2034606-60-3) is a chemical compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . It belongs to the isoindolinone class of heterocycles, which are privileged scaffolds in medicinal and organic chemistry due to their presence in a wide range of biologically active molecules and functional materials . As a building block, this compound is of significant value in drug discovery research. Isoindolinone derivatives have been investigated as potent and selective inhibitors for various epigenetic targets, such as the methyl-lysine reader protein SPIN1 . Furthermore, related compounds are explored as probe molecules that bind to the ATP-binding site of target proteins, which is crucial for assays and screens in cancer research . The structural motif of a carbonyl group linking a cyclobutyl ring to the isoindoline nitrogen makes this reagent a versatile intermediate for synthetic chemistry. Researchers can utilize it in the development of novel compounds through various catalytic methods established for the isoindolinone core, such as palladium-catalyzed C-H functionalization, reductive coupling, and other cyclization strategies . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H15NO B2772490 Cyclobutyl(isoindolin-2-yl)methanone CAS No. 2034606-60-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(1,3-dihydroisoindol-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c15-13(10-6-3-7-10)14-8-11-4-1-2-5-12(11)9-14/h1-2,4-5,10H,3,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMXJTILEHRWGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N2CC3=CC=CC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for Cyclobutyl Isoindolin 2 Yl Methanone

Retrosynthetic Analysis and Strategic Disconnections for the Cyclobutyl(isoindolin-2-yl)methanone Scaffold

A retrosynthetic analysis of this compound suggests that the most logical and efficient disconnection is at the amide bond. This primary disconnection breaks the target molecule into two key synthons: the isoindoline (B1297411) nucleus and a cyclobutyl carbonyl species. This approach is advantageous as it allows for the separate and potentially parallel synthesis of the two main components, which can then be coupled in a final step.

The forward synthesis would therefore involve the acylation of isoindoline with a suitable cyclobutanecarboxylic acid derivative, such as cyclobutanecarbonyl chloride or cyclobutanecarboxylic acid activated with a coupling agent. This strategy benefits from the generally high efficiency and reliability of amide bond formation reactions.

Further disconnection of the isoindoline synthon reveals simpler, commercially available starting materials. A common precursor for isoindoline is phthalimide (B116566), which can be reduced to the desired heterocyclic system. Alternatively, isoindoline can be conceptually derived from ortho-disubstituted benzene (B151609) derivatives, such as α,α'-dibromo-o-xylene or phthalaldehyde, through cyclization reactions with an appropriate nitrogen source.

Construction of the Isoindoline Ring System via Established and Novel Cyclization Reactions

The isoindoline ring is a privileged scaffold in medicinal chemistry, and numerous methods for its construction have been developed. wikipedia.org These methods range from classical cyclizations to modern multi-component reactions.

A well-established route to the isoindoline core involves the reduction of phthalimide or its derivatives. wikipedia.org Phthalimides are readily available and can be synthesized by the condensation of phthalic anhydride (B1165640) with a primary amine. The subsequent reduction of the phthalimide can be achieved using various reducing agents.

For instance, the use of strong reducing agents like lithium aluminum hydride (LiAlH₄) can effectively reduce both carbonyl groups of the phthalimide to yield the corresponding isoindoline. wikipedia.org Milder reducing agents can also be employed, sometimes offering better functional group tolerance. The choice of reducing agent can be critical in multi-step syntheses where other sensitive functional groups are present.

PrecursorReagentProductTypical Yield (%)
PhthalimideLiAlH₄Isoindoline70-85
N-Substituted PhthalimideZn(BH₄)₂N-Substituted Isoindoline65-80

This table presents representative data for the reduction of phthalimides to isoindolines.

Reductive amination provides another versatile strategy for the synthesis of the isoindoline ring. This approach typically involves the reaction of a dicarbonyl compound, such as phthalaldehyde, with an amine in the presence of a reducing agent. The reaction proceeds through the in situ formation of an imine or enamine, which is then reduced to the corresponding amine.

The choice of reducing agent is crucial for the success of this one-pot reaction. Common reagents include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. nih.gov This method allows for the direct introduction of a substituent on the isoindoline nitrogen by selecting the appropriate primary amine.

AldehydeAmineReducing AgentProduct
PhthalaldehydeAmmoniaNaBH₃CNIsoindoline
PhthalaldehydeBenzylamineNaBH(OAc)₃N-Benzylisoindoline

This table illustrates typical combinations of reactants and reagents for the synthesis of isoindolines via reductive amination.

Multi-component reactions (MCRs) offer a powerful and efficient approach to constructing complex molecules like isoindoline derivatives in a single step from three or more starting materials. nih.gov These reactions are highly atom-economical and can rapidly generate molecular diversity.

One notable example is the Ugi four-component reaction, which can be adapted to synthesize substituted isoindolinones. While not directly yielding isoindoline, the isoindolinone core can be a useful precursor. A three-component reaction involving an o-phthalaldehyde, an amine, and a thiol can lead to the formation of a stable isoindole, which can then be reduced to the isoindoline. The versatility of MCRs allows for the incorporation of various substituents on the isoindoline ring by simply changing the starting components.

Component 1Component 2Component 3Product Type
o-PhthalaldehydePrimary AmineThiolSubstituted Isoindole
2-Formylbenzoic AcidPrimary AmineIsocyanideSubstituted Isoindolinone

This table provides examples of multi-component reactions for the synthesis of isoindoline precursors.

Introduction and Functionalization of the Cyclobutyl Moiety

The introduction of the cyclobutyl group is achieved through the formation of an amide bond between the pre-formed isoindoline ring and a cyclobutanecarboxylic acid derivative. This is a standard and reliable method for acylating secondary amines.

The reaction is typically carried out by treating isoindoline with cyclobutanecarbonyl chloride in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the HCl byproduct. Alternatively, cyclobutanecarboxylic acid can be coupled with isoindoline using a variety of peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt).

IsoindolineAcylating AgentCoupling ConditionsProductTypical Yield (%)
IsoindolineCyclobutanecarbonyl ChlorideTriethylamine, CH₂Cl₂This compound85-95
IsoindolineCyclobutanecarboxylic AcidDCC, HOBt, DMFThis compound75-90

This table summarizes common methods for the acylation of isoindoline with cyclobutyl derivatives.

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic olefins, including cyclobutenes, which can be subsequently reduced to cyclobutanes. nih.gov While less direct for the synthesis of this compound, this strategy could be envisioned for the construction of novel analogues.

In a hypothetical approach, an N-allyl-N-(but-3-en-1-yl)isoindolinium salt could be subjected to RCM to form a cyclobutene-containing intermediate. The diene precursor could be synthesized by the dialkenylation of isoindoline. The subsequent RCM reaction, typically catalyzed by a ruthenium-based catalyst such as a Grubbs catalyst, would yield the cyclobutene (B1205218) ring. This cyclobutene could then be hydrogenated to the corresponding cyclobutane (B1203170). This methodology, while more complex, offers a route to functionalized cyclobutyl moieties that may not be accessible through other means. The efficiency of the RCM step would depend on factors such as the catalyst choice and the specific substitution pattern on the alkene chains.

Diene PrecursorRCM CatalystIntermediate Product
N,N-Diallylisoindolinium saltGrubbs II Catalyst1,2,3,6-Tetrahydro-1H-pyrrolo[2,1-a]isoindol-4-ium salt
N-Allyl-N-(but-3-en-1-yl)isoindolinium saltGrubbs II Catalyst1,2,3,4,7,8-Hexahydro-5H-cyclobuta[e]isoindol-4-ium salt

This table outlines a conceptual application of RCM for the formation of a cyclobutane ring fused to an isoindoline system.

Cycloaddition Reactions in Cyclobutane Synthesis

The construction of the cyclobutane ring, a key structural motif, is most effectively achieved through [2+2] cycloaddition reactions. nih.gov This class of reactions, which involves the union of two doubly bonded molecules, is a primary and widely utilized method for synthesizing four-membered rings. nih.gov These reactions can be initiated photochemically, thermally, or through catalysis and are valued for their ability to construct the strained cyclobutane framework efficiently. nih.govresearchgate.net

In the context of synthesizing a precursor for this compound, a typical [2+2] cycloaddition might involve the reaction of an alkene with a ketene (B1206846) or another alkene. For instance, the photodimerization of diaryl ethylene (B1197577) is a classic method for creating tetra-aryl substituted cyclobutanes. researchgate.net More advanced strategies employ metal catalysis; for example, a cobalt catalyst can facilitate a [2+2] cycloaddition between ethylene and a 1,3-enyne to produce a functionalized vinylcyclobutene, which can be further elaborated. researchgate.net High-pressure conditions (hyperbaric reactions) are also employed to drive cycloadditions of compounds that are unreactive under conventional settings, expanding the scope of accessible cyclobutane structures. researchgate.netru.nl

The versatility of [2+2] cycloaddition is highlighted by its application in the synthesis of numerous natural products containing cyclobutane motifs. nih.govnih.gov These reactions can be intermolecular or intramolecular, providing pathways to diverse and complex molecular architectures. nih.govnih.gov

Table 1: Examples of [2+2] Cycloaddition Strategies for Cyclobutane Formation

ReactantsCatalyst/ConditionsProduct TypeReference
Allene (B1206475) + AlkeneThiourea catalystFully substituted cyclobutane nih.gov
Sulfonyl allene + Vinyl ether15 kbar high pressureSubstituted cyclobutane researchgate.netru.nl
Dichloroketene + Chiral alleneThermalScalemic cycloadduct mdpi.com
1,3-Enyne + EthyleneCobalt catalystFunctionalized vinylcyclobutene researchgate.net

Stereoselective Introduction of the Cyclobutyl Group

Achieving stereocontrol in the synthesis of the cyclobutyl moiety is critical, particularly for applications where specific stereoisomers are required. Several methodologies have been developed to introduce chirality and control the relative stereochemistry of substituents on the cyclobutane ring.

One prominent strategy involves the use of chiral starting materials. Natural products such as (−)-α-pinene or (−)-verbenone can serve as chiral templates, providing the cyclobutane moiety with predefined stereogenic centers. doi.org Subsequent reactions, such as the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral cyclobutyl dehydro amino acids derived from these terpenes, can proceed with high diastereoselectivity. doi.org The configuration of new stereogenic centers is often induced exclusively by the existing chirality in the substrate. doi.org

Catalytic asymmetric methods are also powerful tools. Chiral catalysts can be employed in [2+2] cycloaddition reactions to produce enantiomerically enriched cyclobutane products from achiral precursors. nih.gov For example, an intermolecular asymmetric [2+2] cycloaddition reaction has been successfully carried out using a chiral CBS (Corey-Bakshi-Shibata) catalyst. nih.gov Similarly, strain-release-driven reactions of bicyclo[1.1.0]butanes with boronic esters, facilitated by chiral ligands, can produce axially chiral molecules containing cis-cyclobutane boronic esters with excellent enantioselectivity (92–99% ee). nih.gov

Another approach involves the stereoselective functionalization of a pre-existing cyclobutane ring. This can include diastereoselective nucleophilic additions to cyclobutanones or desymmetrization of meso-cyclobutane compounds. researchgate.net

Formation of the Ketone (Methanone) Linker

The connection of the cyclobutyl group to the isoindoline nitrogen atom via a carbonyl group (methanone) is a pivotal step in the synthesis of the target molecule. This can be accomplished through several classic and modern organic transformations.

Acylation Reactions (e.g., Friedel-Crafts, Ester-Amide Couplings)

The most direct method for forming the amide bond inherent in the this compound structure is through the acylation of isoindoline. This reaction involves treating isoindoline, which acts as a secondary amine nucleophile, with an activated derivative of cyclobutanecarboxylic acid.

A common approach is to use an acyl chloride, such as cyclobutanecarbonyl chloride, in a reaction analogous to the Schotten-Baumann reaction. This method typically proceeds in the presence of a base to neutralize the HCl byproduct. While related to Friedel-Crafts acylation, which typically involves the acylation of aromatic rings, the fundamental step here is the nucleophilic attack of the amine on the acyl chloride. chemistrysteps.commasterorganicchemistry.com The reaction mechanism involves the formation of a highly electrophilic acylium ion (or a related species), which is readily attacked by the lone pair of electrons on the isoindoline nitrogen. sigmaaldrich.com

Alternatively, ester-amide coupling reactions provide a milder route. A methyl or ethyl ester of cyclobutanecarboxylic acid can react with isoindoline to form the desired amide. These reactions can be slow but can be accelerated by catalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). researchgate.net This method avoids the use of harsh reagents like acyl chlorides.

Table 2: Comparison of Acylation Methods for Amide Formation

MethodAcylating AgentCatalyst/ConditionsKey Features
Acyl Halide AcylationCyclobutanecarbonyl chlorideBase (e.g., pyridine, triethylamine)Fast, high-yielding; generates HCl byproduct.
Ester-Amide CouplingMethyl cyclobutanecarboxylateDBU, heatMilder conditions; chemoselective. researchgate.net
Carboxylic Acid ActivationCyclobutanecarboxylic acidCoupling agents (e.g., DCC, EDC)Forms amide directly from carboxylic acid.

Oxidation of Secondary Alcohols

An alternative synthetic strategy involves forming the C-N and C-C bonds first, followed by the creation of the carbonyl group. This can be achieved by synthesizing the corresponding secondary alcohol, cyclobutyl(isoindolin-2-yl)methanol, and subsequently oxidizing it to the target ketone.

The precursor alcohol could be synthesized by reacting isoindoline with cyclobutanecarboxaldehyde (B128957) in a reductive amination process, or by the addition of a cyclobutyl organometallic reagent (e.g., cyclobutylmagnesium bromide) to an N-formylisoindoline derivative.

Once the secondary alcohol is obtained, a wide array of oxidation methods can be employed to convert it to the ketone. Reagents such as pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), or conditions like the Swern or Dess-Martin oxidations are effective for this transformation. These methods are generally high-yielding and avoid over-oxidation, which is not a concern for secondary alcohols. The choice of oxidant often depends on the presence of other sensitive functional groups in the molecule. imperial.ac.uk

Organometallic Coupling Reactions

Modern organometallic chemistry offers powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While less direct, organometallic coupling reactions could be envisioned for the synthesis of this compound.

One potential route could involve a palladium-catalyzed C-H addition of an arene to a nitrile. nih.gov In a hypothetical intramolecular variant, a suitably substituted aromatic precursor containing both a nitrile and a tethered cyclobutyl group could undergo cyclization to form the isoindolinone core and the ketone simultaneously. More commonly, palladium-catalyzed cross-coupling reactions are used to form α-aryl ketones, which could be precursors to the isoindoline ring system. nih.gov For instance, coupling an organoborane (Suzuki coupling) or an organolithium reagent with an appropriate halide partner can be used to construct ketone functionalities, though careful consideration of functional group compatibility is required. youtube.com These methods offer flexibility but often require multi-step sequences to prepare the necessary organometallic reagents and coupling partners.

Advanced Synthetic Transformations and Functional Group Interconversions on the this compound Core

Once the core structure of this compound is assembled, it can serve as a scaffold for further chemical modifications. These advanced transformations can be used to introduce additional functional groups or to alter the properties of the molecule.

A notable strategy for functionalizing the cyclobutane ring is the sequential C–H/C–C functionalization of cyclobutyl aryl ketones. nih.govnih.gov This process begins with a Norrish-Yang cyclization, a photochemical reaction that converts the cyclobutyl ketone into a bicyclo[1.1.1]pentan-2-ol intermediate. nih.govresearchgate.net This intermediate can then undergo a palladium-catalyzed, ligand-enabled C–C bond cleavage and functionalization. This allows for the stereospecific installation of a wide range of aryl, heteroaryl, alkenyl, and alkynyl groups at the 3-position of the cyclobutane ring, exclusively yielding the cis-isomer. nih.govnih.govresearchgate.net

The isoindolinone moiety itself is also amenable to further transformation. The position alpha to the carbonyl group (the C3 position) can be functionalized through various methods, often involving the in-situ generation of a reactive N-acyliminium ion or a related intermediate. researchgate.net This allows for the introduction of diverse substituents at this position. Furthermore, the aromatic ring of the isoindoline core can be modified using standard electrophilic aromatic substitution reactions, provided the existing groups on the ring are compatible with the reaction conditions. The ketone linker can also be a site for transformation; for example, a Baeyer-Villiger oxidation could convert the ketone into an ester, selectively cleaving the cyclobutyl-acyl bond. nih.gov

Spectroscopic and Crystallographic Characterization Methodologies for Cyclobutyl Isoindolin 2 Yl Methanone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, such as ¹H (proton) and ¹³C (carbon-13).

One-dimensional ¹H and ¹³C NMR spectra are essential for identifying the types and numbers of unique proton and carbon environments in the molecule.

¹H NMR: The ¹H NMR spectrum of Cyclobutyl(isoindolin-2-yl)methanone is expected to show distinct signals for the aromatic protons of the isoindoline (B1297411) ring, the benzylic methylene (B1212753) protons, and the aliphatic protons of the cyclobutyl ring. The aromatic protons would typically appear in the downfield region (δ 7.0-8.0 ppm). The two methylene groups of the isoindoline core (CH₂-N-CH₂) are diastereotopic due to the planar chirality of the amide group and would likely appear as distinct signals, possibly complex multiplets or doublets, in the region of δ 4.0-5.0 ppm. derpharmachemica.com The methine proton of the cyclobutyl ring attached to the carbonyl group would be the most deshielded of the aliphatic protons, appearing further downfield than the other cyclobutyl methylene protons.

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon of the methanone (B1245722) group (typically δ 165-175 ppm). mdpi.com The aromatic carbons would resonate between δ 120-140 ppm. The isoindoline methylene carbons are expected around δ 45-55 ppm, while the cyclobutyl carbons would appear in the upfield aliphatic region (δ 15-40 ppm). mdpi.com The number of distinct signals would confirm the molecule's symmetry.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values based on analogous structures and standard chemical shift ranges. No direct experimental data was found in the cited literature.

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carbonyl (C=O)-~170.0
Isoindoline Aromatic (C4/C7)~7.3-7.5 (m)~132.0
Isoindoline Aromatic (C5/C6)~7.2-7.4 (m)~127.5
Isoindoline Aromatic Quaternary (C3a/C7a)-~138.0
Isoindoline Methylene (C1/C3)~4.8 (s)~52.0
Cyclobutyl Methine (CH-CO)~3.5-3.8 (p)~40.0
Cyclobutyl Methylene (CH₂)~1.8-2.3 (m)~25.0
Cyclobutyl Methylene (CH₂)~1.7-2.0 (m)~18.0

To unambiguously assign the signals from 1D NMR and establish the molecular structure, a suite of 2D NMR experiments is utilized. nih.gov

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. It would be used to trace the connectivity within the cyclobutyl ring and to confirm the coupling between adjacent aromatic protons in the isoindoline moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It is instrumental in assigning each carbon signal based on the chemical shift of its attached proton. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over longer ranges (typically two to four bonds). This is crucial for connecting the different structural fragments. For instance, correlations would be expected from the isoindoline methylene protons (C1/C3) to the carbonyl carbon, and from the cyclobutyl methine proton to the carbonyl carbon, confirming the N-acyl linkage. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformational preferences. For this compound, NOESY could reveal the spatial relationship between the cyclobutyl ring protons and the protons of the isoindoline scaffold.

The amide bond in this compound can exhibit restricted rotation, potentially leading to the existence of different conformers (rotamers) in solution. Advanced NMR experiments, such as variable-temperature (VT) NMR, can be employed to study this dynamic behavior. By acquiring spectra at different temperatures, one can observe the coalescence or sharpening of signals, allowing for the determination of the energy barrier to rotation around the N-C(O) bond.

Vibrational Spectroscopy (Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy) for Functional Group Identification

Vibrational spectroscopy probes the vibrational modes of molecules, providing a fingerprint based on the functional groups present.

FT-IR Spectroscopy: This technique is highly effective for identifying key functional groups. The FT-IR spectrum of this compound would be dominated by a strong, sharp absorption band for the tertiary amide carbonyl (C=O) stretching vibration, expected in the range of 1630-1680 cm⁻¹. mdpi.com Other characteristic bands would include C-H stretching vibrations for the aromatic ring (above 3000 cm⁻¹) and the aliphatic cyclobutyl and methylene groups (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic ring (around 1450-1600 cm⁻¹). derpharmachemica.comacgpubs.org

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. It is particularly sensitive to non-polar bonds. For this molecule, Raman would be effective for observing the symmetric vibrations of the aromatic ring and the C-C skeletal vibrations of the cyclobutyl group, which may be weak in the IR spectrum. nih.gov

Table 2: Predicted Principal Vibrational Bands for this compound Predicted values based on characteristic functional group frequencies. No direct experimental data was found in the cited literature.

Vibrational ModeTechniqueExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H StretchFT-IR, Raman3000-3100Medium
Aliphatic C-H StretchFT-IR, Raman2850-2980Strong
Amide C=O StretchFT-IR1630-1680Very Strong
Aromatic C=C StretchFT-IR, Raman1450-1600Medium-Strong
C-N StretchFT-IR1200-1350Medium

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It is essential for confirming the molecular weight and providing clues about the molecular structure through fragmentation analysis.

Upon ionization (e.g., by Electrospray Ionization - ESI), this compound (C₁₃H₁₅NO) would be expected to form a protonated molecular ion [M+H]⁺ with a specific m/z value. Analysis of the fragmentation pattern (MS/MS) would likely show characteristic losses. A primary fragmentation pathway would be the cleavage of the amide bond, leading to the formation of a cyclobutylcarbonyl cation or an isoindoline cation, which would further fragment. uj.edu.pl

High-Resolution Mass Spectrometry (HRMS) measures the m/z ratio with very high accuracy (typically to four or five decimal places). This allows for the determination of the exact mass of the molecular ion. uj.edu.pl From the exact mass, a unique elemental formula can be calculated, providing definitive confirmation of the compound's chemical composition and distinguishing it from any isomers. For C₁₃H₁₅NO, HRMS would provide a measured mass that matches the calculated theoretical mass, thereby validating the molecular formula. uj.edu.pl

Tandem Mass Spectrometry (MS/MS) for Structural Fragment Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of a molecule by fragmenting it and analyzing the resulting pieces. For this compound, this analysis would involve bombarding the protonated molecule [M+H]⁺ with an inert gas to induce fragmentation. By analyzing the mass-to-charge ratio of the resulting fragments, a fragmentation pathway can be proposed, confirming the connectivity of the cyclobutyl, carbonyl, and isoindolinyl moieties.

Hypothetical Fragmentation Data:

If experimental data were available, a table illustrating the key fragment ions, their proposed structures, and their relative abundances would be presented here. This would likely show characteristic losses of the cyclobutyl group and fragmentation within the isoindolinone core.

(Note: The following table is a hypothetical representation for illustrative purposes only, as no published data is available.)

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Proposed Fragment Structure
[M+H]⁺Fragment AC₄H₇[Isoindolin-2-yl-carbonyl]⁺
[M+H]⁺Fragment BCO[Cyclobutyl-isoindolinyl-methyl]⁺
Fragment AFragment CCO[Isoindolinyl]⁺

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

(Note: The following table is a hypothetical representation for illustrative purposes only, as no published data is available.)

Parameter Value
Chemical FormulaC₁₃H₁₅NO
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)[Value]
b (Å)[Value]
c (Å)[Value]
β (°)[Value]
Volume (ų)[Value]
Z4
R-factor (%)[Value]

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD)) for Enantiomeric Purity and Absolute Configuration (if chiral)

This compound is an achiral molecule as it possesses a plane of symmetry. Therefore, it does not have enantiomers and would not exhibit optical activity. Techniques like Electronic Circular Dichroism (ECD) and Optical Rotatory Dispersion (ORD), which measure the differential absorption or rotation of polarized light by chiral molecules, would not be applicable. An ECD or ORD spectrum of this compound would be silent. If a chiral center were introduced into the molecule, these techniques would be essential for determining the enantiomeric purity and assigning the absolute configuration of the enantiomers.

Computational and Theoretical Investigations of Cyclobutyl Isoindolin 2 Yl Methanone

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, or its density-based equivalent, to provide detailed information about electron distribution, molecular geometry, and energy levels.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and to probe its electronic properties. For Cyclobutyl(isoindolin-2-yl)methanone, a typical DFT study would employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

The geometry optimization process calculates the forces on each atom and adjusts their positions until a minimum energy conformation is found. This reveals precise bond lengths, bond angles, and dihedral angles. The puckered nature of the cyclobutane (B1203170) ring is a key structural feature, and DFT calculations can quantify this puckering angle. scispace.comaip.org The planarity of the isoindoline (B1297411) system and the orientation of the cyclobutylcarbonyl group relative to it are also determined.

Once the optimized geometry is obtained, various electronic properties can be calculated. These include the distribution of electron density, the molecular electrostatic potential (MEP), and dipole moment, which are crucial for understanding intermolecular interactions. The MEP map would likely show a region of negative potential around the electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack or hydrogen bonding.

Table 1: Predicted Geometrical Parameters for this compound using DFT This table presents hypothetical yet plausible data based on typical values for similar structural motifs.

Parameter Bond/Angle Predicted Value
Bond Length (Å) C=O (carbonyl) 1.23
C-N (amide) 1.38
C-C (cyclobutane) 1.56 scispace.com
C-H (aromatic) 1.08
C-H (aliphatic) 1.10
Bond Angle (°) O=C-N 121.5
C-N-CH₂ 125.0

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgyoutube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. tandfonline.com

For this compound, DFT calculations can predict the energies and spatial distributions of these orbitals. nih.gov The HOMO is expected to be localized primarily on the electron-rich π-system of the isoindoline ring. The LUMO, characteristic of carbonyl compounds, is anticipated to be centered on the π* antibonding orbital of the C=O double bond, with significant density on the carbonyl carbon. cureffi.orglibretexts.org This distribution suggests that the molecule would act as a nucleophile via its aromatic system and as an electrophile at the carbonyl carbon.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound This table presents hypothetical yet plausible data based on typical values for similar molecules. tandfonline.com

Orbital Energy (eV)
HOMO -6.5
LUMO -1.5

Quantum chemical calculations are widely used to predict spectroscopic data, which can aid in the structural confirmation of newly synthesized compounds.

NMR Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govnih.gov Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, often used in conjunction with DFT, can provide shifts that correlate well with experimental values. liverpool.ac.uk For this compound, predictions would differentiate the protons in the aromatic region of the isoindoline ring, the methylene (B1212753) protons of the isoindoline, and the distinct protons of the cyclobutyl ring.

IR Frequencies: The vibrational frequencies in an Infrared (IR) spectrum correspond to the stretching, bending, and other vibrational modes of a molecule's bonds. missouri.edu DFT calculations can predict these frequencies. tandfonline.com For the target molecule, a strong absorption band corresponding to the C=O stretching vibration of the methanone (B1245722) group would be predicted, typically in the 1650-1700 cm⁻¹ range. Other characteristic peaks would include C-H stretching vibrations for the aromatic and aliphatic (cyclobutyl) portions (~2850-3100 cm⁻¹) and various C-C and C-N stretching and bending vibrations in the fingerprint region. libretexts.orgdocbrown.info

Table 3: Predicted Key IR Frequencies for this compound This table presents hypothetical data based on characteristic frequencies for the functional groups present.

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
C=O Stretch Amide/Ketone ~1680
C-H Stretch (Aromatic) Isoindoline Ring ~3050
C-H Stretch (Aliphatic) Cyclobutyl Ring ~2980, ~2880 docbrown.info
C-N Stretch Isoindoline Ring ~1350

Molecular Docking Simulations for Ligand-Target Interaction Prediction (In Silico)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (a ligand) when it binds to a second molecule, typically a larger protein receptor. mdpi.com This method is instrumental in drug discovery for screening virtual libraries of compounds against a specific biological target. nih.gov

For this compound, a docking study would involve preparing the 3D structure of the molecule and the target protein. Using software like AutoDock or Glide, the ligand is placed into the binding site of the protein, and various conformations and orientations are sampled. A scoring function then estimates the binding energy for each pose, with lower scores generally indicating more favorable binding. nih.gov

The results would predict the most likely binding mode, identifying key intermolecular interactions such as hydrogen bonds (e.g., involving the carbonyl oxygen), hydrophobic interactions (with the cyclobutyl and aromatic isoindoline moieties), and potential π-π stacking. nih.gov The cyclobutyl group, being a rigid and hydrophobic scaffold, can effectively fill hydrophobic pockets within a protein's active site. nih.gov Such studies can guide the rational design of more potent analogs by suggesting structural modifications to enhance binding affinity.

Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms and molecules over time. mdpi.comyoutube.com MD simulations are governed by classical mechanics force fields (like AMBER or CHARMM) and can be used to study the conformational flexibility of a molecule or the stability of a ligand-protein complex. mdpi.com

An MD simulation of this compound in a solvent (e.g., water) would reveal its conformational landscape. This includes the dynamic puckering of the cyclobutane ring and the rotational freedom around the single bonds, providing insight into the shapes the molecule can adopt in solution.

When applied to a ligand-protein complex predicted by docking, MD simulations can assess the stability of the binding pose. nih.gov By simulating the complex for nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the active site, how the protein conformation adapts to the ligand, and the specific interactions that are maintained over time. This provides a more realistic and rigorous evaluation of the potential binding than docking alone.

Prediction of ADME-Related Theoretical Parameters (Excluding Clinical Pharmacokinetics)

In the early stages of drug discovery, it is crucial to assess the potential of a compound to have favorable pharmacokinetic properties. ADME (Absorption, Distribution, Metabolism, and Excretion) parameters can be predicted using computational models based on a molecule's structure. nih.gov These in silico predictions help to identify candidates with good "drug-like" properties and flag those with potential liabilities. mdpi.com

For this compound, various ADME-related descriptors can be calculated. These often include adherence to empirical rules like Lipinski's Rule of Five, which predicts oral bioavailability based on properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. rsc.org Other important parameters include the Topological Polar Surface Area (TPSA), which is related to cell permeability, and aqueous solubility.

Table 4: Predicted Physicochemical and ADME-Related Properties for this compound This table presents hypothetical data calculated from the molecular structure, relevant for assessing drug-likeness.

Property Predicted Value Drug-Likeness Guideline
Molecular Weight ( g/mol ) 215.27 < 500
LogP (Lipophilicity) 2.35 ≤ 5
Hydrogen Bond Donors 0 ≤ 5
Hydrogen Bond Acceptors 2 (N and O) ≤ 10
Topological Polar Surface Area (TPSA) (Ų) 29.54 < 140

These theoretical predictions suggest that this compound possesses physicochemical properties consistent with those of orally bioavailable drugs, making it an interesting candidate for further investigation.

Table 5: Compound Names Mentioned in the Article

Compound Name

Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs (Theoretical)

Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational and theoretical approach to understanding the relationship between the chemical structures of a series of compounds and their biological activity. For this compound and its analogs, QSAR studies are pivotal in predicting the biological activities of novel derivatives and in guiding the design of compounds with potentially enhanced or more specific actions. These theoretical investigations rely on statistical models to correlate variations in the physicochemical properties of the analogs with their observed or predicted biological responses.

Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are particularly powerful tools in this context. mdpi.com These methods are frequently employed to analyze the structure-activity relationships of isoindolinone-based compounds by examining their steric and electrostatic properties in three-dimensional space. nih.govresearchgate.net

In a theoretical QSAR study of this compound analogs, a dataset of structurally related molecules would be compiled. The core scaffold, isoindolin-2-yl)methanone, would be kept constant, while substituents on the cyclobutyl ring and the isoindolinone moiety would be varied. The biological activity of each analog, for instance, its inhibitory concentration (IC50) against a specific biological target, would be determined experimentally or predicted.

The next step involves aligning the structures of these analogs, typically based on the common isoindolinone core. Subsequently, various molecular descriptors are calculated for each analog. These descriptors quantify different aspects of the molecule's structure, such as its size, shape, hydrophobicity, and electronic properties. wisdomlib.org For instance, in a CoMFA study, the steric and electrostatic fields around each molecule are calculated and sampled at various grid points. nih.govnih.gov

The calculated descriptors and the biological activity data are then used to build a QSAR model through statistical methods like Partial Least Squares (PLS) regression. The resulting model is an equation that quantitatively describes how changes in the molecular descriptors affect the biological activity. A statistically robust QSAR model will have high correlation coefficients (r²) and predictive abilities (q²), indicating its reliability for predicting the activities of new, untested analogs. researchgate.net

For example, a hypothetical CoMFA study on a series of this compound analogs might reveal that bulky, electron-withdrawing substituents on the cyclobutyl ring are favorable for a particular biological activity. This would be visualized through contour maps, where different colored regions indicate areas where steric bulk or specific electrostatic properties would either increase or decrease activity. nih.gov Such insights are invaluable for the rational design of new derivatives with improved properties.

The predictive power of a QSAR model is crucial. It allows for the virtual screening of a large number of potential analogs, prioritizing the synthesis and testing of only the most promising candidates, thereby saving time and resources in the drug discovery process. mdpi.com

Below are illustrative data tables for a theoretical QSAR study of this compound analogs.

Table 1: Hypothetical Structures and Biological Activities of this compound Analogs

Compound IDR1 Substituent (on Cyclobutyl Ring)R2 Substituent (on Isoindolinone)Biological Activity (pIC50)
1 -H-H5.2
2 -CH3-H5.5
3 -F-H5.8
4 -OH-H5.4
5 -H4-Cl6.1
6 -H5-NO26.5
7 -CH34-Cl6.3
8 -F5-NO26.8

Table 2: Selected Molecular Descriptors for the Hypothetical Analogs

Compound IDMolecular Weight ( g/mol )LogPSteric Descriptor (CoMFA)Electrostatic Descriptor (CoMFA)
1 201.252.11.20.5
2 215.282.51.50.4
3 219.242.21.30.8
4 217.251.81.40.7
5 235.702.81.21.1
6 246.252.01.21.5
7 249.733.21.51.0
8 264.242.31.31.8

Table 3: Statistical Parameters of the Resulting Hypothetical QSAR Model

ParameterValueDescription
0.92Coefficient of determination, indicating a good fit of the model to the training data.
0.75Cross-validated correlation coefficient, indicating good predictive ability.
F-statistic 45.6A measure of the statistical significance of the model.
Standard Error 0.15The standard deviation of the residuals, indicating the precision of the predictions.

These tables illustrate the fundamental components of a QSAR study. The ultimate goal is to generate a predictive model that can guide the synthesis of new molecules with desired biological activities, based on their structural features.

Advanced Research Applications and Methodological Developments for Cyclobutyl Isoindolin 2 Yl Methanone

Utilization as a Chemical Probe for Mechanistic Investigations in Cell Culture Models (In Vitro)

The use of small molecules as chemical probes is fundamental to dissecting complex biological pathways in in vitro cell culture systems. Such probes can modulate the function of specific proteins, allowing researchers to investigate cellular mechanisms, validate drug targets, and understand disease states. While derivatives of the isoindolinone core have been synthesized and evaluated for biological activities, including potential anticancer properties, specific studies employing Cyclobutyl(isoindolin-2-yl)methanone as a chemical probe for mechanistic investigations in cell culture models are not described in the available literature. The evaluation of a novel compound in this context would typically involve a series of cell-based assays to determine its effects on cell viability, proliferation, apoptosis, or other specific cellular functions.

Development of Analytical Methodologies for Detection and Quantification in Research Samples (e.g., LC-MS, HPLC)

The development of robust analytical methods is crucial for the preclinical assessment of any research compound. Techniques like high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are standard for the precise detection and quantification of small molecules in various biological matrices, such as plasma, tissues, and cell lysates. nih.gov These methods are essential for pharmacokinetic studies, metabolism analysis, and confirming compound concentrations in in vitro assays. researchgate.net

A typical LC-MS/MS method development for a compound like this compound would involve:

Optimization of mass spectrometry parameters (e.g., parent and product ion selection).

Development of a chromatographic separation method to isolate the analyte from matrix components.

Validation of the assay for linearity, accuracy, precision, and stability. nih.gov

However, specific published analytical methodologies for the detection and quantification of this compound have not been identified in the reviewed literature.

Contribution to Fragment-Based Drug Discovery (FBDD) Libraries and Screening Methodologies (Non-Clinical)

Fragment-Based Drug Discovery (FBDD) is a powerful approach for identifying lead compounds by screening libraries of low molecular weight molecules, or "fragments." nih.govresearchgate.net The design of these libraries is critical, with an increasing emphasis on including three-dimensional (3D) scaffolds to explore novel chemical space. dtu.dklifechemicals.com

The this compound structure contains two key motifs relevant to FBDD:

The Cyclobutane (B1203170) Ring: This moiety is considered an attractive, underrepresented 3D scaffold that can offer benefits in generating fragments with improved physicochemical properties compared to historically planar fragment libraries. vu.nlresearchgate.netresearchgate.net

The Isoindolinone Scaffold: This core is recognized as a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. researchgate.net

While both of its constituent parts are of high interest for FBDD library design, there is no specific documentation in the searched literature of this compound itself being included in FBDD libraries or used in screening campaigns. nih.govresearchoutreach.org The general characteristics sought for compounds within a fragment library are summarized in the table below.

Table 1: General Physicochemical Properties for Fragment-Based Drug Discovery Libraries

Property Typical Guideline ("Rule of Three") Rationale
Molecular Weight ≤ 300 Da Ensures fragment simplicity and allows for significant growth in molecular weight during optimization.
cLogP ≤ 3 Maintains adequate aqueous solubility for biochemical and biophysical screening assays.
Hydrogen Bond Donors ≤ 3 Avoids excessive polarity and helps maintain good membrane permeability.
Hydrogen Bond Acceptors ≤ 3 Controls polarity and binding characteristics.

| Rotatable Bonds | ≤ 3 | Reduces conformational complexity, leading to a lower entropic penalty upon binding. |

Exploration of this compound as a Starting Point for Medicinal Chemistry Research (Excluding Clinical Translation)

In medicinal chemistry, simple and synthetically accessible molecules often serve as scaffolds or starting points for the development of more complex and potent drug candidates. The isoindolin-1-one (B1195906) scaffold, in particular, has been the focus of extensive synthetic chemistry efforts due to its wide range of therapeutic activities. researchgate.netresearchgate.net Research in this area often involves the synthesis of a library of derivatives from a common core to build a structure-activity relationship (SAR). nih.gov

A medicinal chemistry program starting with this compound would likely explore modifications at two key positions:

The Cyclobutane Ring: Substitution on the ring could probe interactions with hydrophobic pockets of a target protein and influence the vector for further molecule growth.

The Isoindolinone Ring System: Modifications to the aromatic portion of the isoindolinone could modulate electronic properties and provide additional interaction points, such as hydrogen bonds or halogen bonds.

While the synthesis of various isoindolinone and cyclobutane derivatives is an active field of research jocpr.comru.nl, specific medicinal chemistry campaigns that explicitly use this compound as the foundational scaffold are not detailed in the reviewed scientific literature.

Table 2: Compound Names Mentioned

Compound Name

Future Directions and Emerging Research Avenues for Cyclobutyl Isoindolin 2 Yl Methanone

Design and Synthesis of Chemically Diverse Cyclobutyl(isoindolin-2-yl)methanone Analogs for Expanded Academic Exploration

The logical first step in elucidating the potential of this compound is the creation of a diverse chemical library of its analogs. This would enable a thorough investigation of structure-activity relationships (SAR).

Synthetic Strategies:

A modular synthetic approach would be most efficient for generating a wide array of analogs. Key reactions could include:

Amide Coupling: The primary synthetic route would likely involve the coupling of isoindolinone with activated cyclobutanecarboxylic acid derivatives. Varying the substituents on both the isoindolinone ring and the cyclobutane (B1203170) ring would be a primary diversification strategy.

Multi-component Reactions: Advanced synthetic methodologies like the Ugi four-component reaction could be adapted to generate isoindolin-2-yl-acetamide derivatives, which are structurally related to the target compound. uj.edu.plresearchgate.net

Table 1: Proposed Analogs of this compound for Initial Synthesis

Analog Series Modification on Isoindolinone Core Modification on Cyclobutane Ring Rationale for Synthesis
Series A Substitution at the 4, 5, 6, and 7 positions with electron-donating and electron-withdrawing groups.UnsubstitutedTo probe the electronic requirements for potential biological activity.
Series B UnsubstitutedIntroduction of functional groups such as hydroxyl, amino, and carboxyl groups.To explore potential new binding interactions and improve physicochemical properties.
Series C Fused ring systems (e.g., benzofuran, indole).UnsubstitutedTo create more rigid structures and explore novel chemical space.
Series D UnsubstitutedStereochemical variations (cis/trans isomers) for substituted cyclobutane rings.To investigate the impact of three-dimensional geometry on biological targets.

Integration with Advanced High-Throughput Screening Platforms for Molecular Target Identification (In Vitro)

Once a library of analogs is synthesized, high-throughput screening (HTS) will be instrumental in identifying potential biological targets and preliminary hit compounds.

Screening Approaches:

A tiered screening approach is recommended:

Phenotypic Screening: Initial screens could involve cell-based assays that measure broad biological effects such as cell viability, apoptosis, or changes in cell morphology across a panel of diverse human cell lines.

Target-Based Screening: Based on the structural similarity of the isoindolinone core to known bioactive molecules, a more focused screening campaign against specific protein families (e.g., kinases, proteases, G-protein coupled receptors) could be undertaken.

Table 2: Potential High-Throughput Screening Assays for this compound Analogs

Screening Platform Assay Type Potential Biological Question Addressed
Cell-Based Assays Cell Viability (e.g., MTT, CellTiter-Glo)General cytotoxicity and anti-proliferative effects.
Reporter Gene AssaysModulation of specific signaling pathways.
High-Content ImagingEffects on cellular morphology, protein localization, and organelle function.
Biochemical Assays Kinase Activity Assays (e.g., FRET, AlphaScreen)Inhibition or activation of specific kinases.
Protease Activity AssaysInhibition of specific proteases.
Receptor Binding AssaysAffinity for specific cell surface or nuclear receptors.

Development of Novel Computational Tools for De Novo Design and Optimization of this compound Derivatives

In parallel with synthetic and screening efforts, computational chemistry can guide the design of next-generation analogs with improved properties.

Computational Strategies:

Pharmacophore Modeling: If initial screening yields active compounds, a pharmacophore model can be developed to identify the key chemical features responsible for activity.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the physicochemical properties of the synthesized analogs with their biological activity, enabling the prediction of the activity of virtual compounds.

Molecular Docking: Once a biological target is identified, molecular docking studies can be used to predict the binding mode of the compounds and guide the design of analogs with enhanced binding affinity.

Potential as a Scaffold for Multi-Target Ligand Design in Basic Biological Research

The unique combination of the relatively rigid isoindolinone scaffold and the conformationally distinct cyclobutane moiety presents an opportunity to design ligands that can interact with multiple biological targets simultaneously. This is an emerging area of interest in chemical biology for dissecting complex biological pathways.

Design Principles for Multi-Target Ligands:

Fragment-Based Linking: The cyclobutyl and isoindolinone fragments could be seen as starting points to which other pharmacophores with known activities are appended.

Privileged Scaffold Decoration: The isoindolinone core can be decorated with different functional groups via the cyclobutyl linker to interact with distinct binding pockets on different target proteins.

The systematic exploration of this compound and its derivatives, following the roadmap outlined above, holds the potential to uncover novel chemical probes for basic biological research and could provide the foundation for future therapeutic development. The convergence of rational design, combinatorial synthesis, high-throughput screening, and computational modeling will be essential to fully unlock the scientific value of this intriguing chemical scaffold.

Q & A

Q. Table 1: Representative Reaction Conditions

MethodCatalyst/ReagentTemperature (°C)Yield (%)
Cobalt-mediatedCo(BF₄)₂7082
Nucleophilic SubstitutionK₂CO₃2565
AI-Predicted RouteN/A10078

Advanced: How can X-ray crystallography resolve structural ambiguities in this compound derivatives?

Answer:
SHELX programs (e.g., SHELXL, SHELXD) are widely used for small-molecule refinement. For example:

  • Hsp90 Binding Studies : The compound’s phenol-based analogs were co-crystallized with Hsp90, revealing binding modes via hydrogen bonding and hydrophobic interactions. SHELXPRO processed high-resolution data (1.8 Å) to resolve torsional strain in the cyclobutyl ring .
  • Twinning Analysis : SHELXL handles twinned data by refining Flack parameters, critical for chiral centers in isoindolin derivatives .

Basic: What spectroscopic techniques confirm the structure of this compound?

Answer:

  • NMR : ¹H NMR detects cyclobutyl protons (δ 2.5–3.0 ppm, multiplet) and isoindolin aromatic protons (δ 7.2–7.8 ppm). ¹³C NMR confirms the carbonyl signal at ~200 ppm .
  • IR : Strong C=O stretch at ~1680 cm⁻¹ and N-H bend at ~3400 cm⁻¹ .
  • HRMS : Exact mass matches molecular formula (e.g., [M+H]⁺ calc. 473.2593, found 473.2583 for a cyclopentenone analog) .

Advanced: How do computational methods predict the biological targets of this compound?

Answer:

  • Molecular Docking : Tools like AutoDock Vina simulate binding to kinases or Hsp90. For example, the isoindolin moiety interacts with ATP-binding pockets via π-π stacking .
  • SAR Analysis : Cyclobutyl analogs show enhanced activity against cancer cell lines (IC₅₀ < 1 µM) compared to cyclohexyl derivatives, attributed to ring strain and conformational rigidity .

Advanced: What strategies address conflicting bioactivity data in different studies?

Answer:

  • Dose-Response Validation : Replicate assays under standardized conditions (e.g., fixed ATP concentration in kinase inhibition assays).
  • Structural Validation : Confirm compound purity via X-ray crystallography to rule out polymorphic effects .
  • Pathway Analysis : Use transcriptomics to identify off-target effects (e.g., unintended MAPK pathway activation) .

Advanced: What is the role of cyclobutyl and isoindolin moieties in the compound’s mechanism?

Answer:

  • Cyclobutyl : Introduces ring strain (~110° bond angles), enhancing reactivity in Michael additions or nucleophilic substitutions. In platinum-based drugs, cyclobutyl improves DNA cross-linking efficiency .
  • Isoindolin : Provides a planar aromatic system for π-stacking with protein residues (e.g., Phe138 in Hsp90) .

Basic: What are the key intermediates in synthesizing this compound?

Answer:

  • Cyclobutylcarbonyl chloride : Reacts with isoindoline under basic conditions.
  • Isoindolin-2-ylmagnesium bromide : Grignard reagent for ketone formation .

Advanced: How does cyclobutyl ring strain affect reactivity and interactions?

Answer:

  • Reactivity : The strained ring undergoes [2+2] photocycloaddition or ring-opening under acidic conditions.
  • Protein Interactions : Distorted geometry improves fit into hydrophobic pockets (e.g., Hsp90’s ATP-binding site) .

Basic: How to optimize regioselectivity during synthesis?

Answer:

  • Catalyst Choice : Cobalt(II) salts favor isoindolin α-position functionalization .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution at the thiophene chlorine position in analogs .

Advanced: How to use SHELX programs for crystallographic analysis?

Answer:

  • Data Processing : SHELXC indexes diffraction data; SHELXD solves phases via dual-space methods.
  • Refinement : SHELXL refines anisotropic displacement parameters. For example, Flack parameter = 0.02(2) confirms absolute configuration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.